

Preliminary Investigation of 1,2-Oxathiolane Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Oxathiolan

Cat. No.: B192947

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Introduction

The 1,2-**oxathiolane** ring system, a five-membered heterocycle containing adjacent sulfur and oxygen atoms, represents a core scaffold in a variety of biologically active molecules. Derivatives of this heterocyclic system, particularly 1,2-**oxathiolane** 2,2-dioxides, commonly known as gamma-sultones, have garnered significant attention in medicinal chemistry and drug development. These compounds serve as versatile synthetic intermediates and have demonstrated a broad spectrum of pharmacological activities, including potent antiviral and anticancer properties. This technical guide provides a preliminary investigation into 1,2-**oxathiolane** derivatives, offering a compilation of synthetic methodologies, quantitative biological data, and an exploration of their mechanisms of action.

Physicochemical Properties of the 1,2-Oxathiolane Core

The parent 1,2-**oxathiolane** 2,2-dioxide, also known as propane-1,3-sultone, possesses distinct physicochemical properties that influence its reactivity and biological interactions.

Property	Value	Reference
CAS Number	1120-71-4	[1]
Molecular Formula	C ₃ H ₆ O ₃ S	[1]
Molecular Weight	122.143 g/mol	[1]

Synthesis of 1,2-Oxathiolane Derivatives

The synthesis of the 1,2-**oxathiolane** core can be achieved through several synthetic routes. Key strategies include the intramolecular cyclization of hydroxyalkanesulfonic acids and modern catalytic methods such as rhodium-catalyzed C-H insertion.

Experimental Protocol 1: Intramolecular Cyclization of 4-Hydroxy-2-butanefulfonic Acid

This method describes the synthesis of 3-methyl-1,2-**oxathiolane** 2,2-dioxide via dehydration and intramolecular cyclization of 4-hydroxy-2-butanefulfonic acid.[2]

Materials:

- 4-hydroxy-2-butanefulfonic acid
- Round-bottom flask
- Vacuum distillation apparatus

Procedure:

- Charge the round-bottom flask with 4-hydroxy-2-butanefulfonic acid.
- Assemble the vacuum distillation apparatus.
- Heat the flask to a temperature of 140-160 °C under reduced pressure (5-15 mmHg).
- During heating, water is eliminated, leading to intramolecular cyclization to form the crude sultone.

- The crude 3-methyl-1,2-**oxathiolane** 2,2-dioxide distills over. Collect the corresponding fraction.
- The collected product can be further purified by a second vacuum distillation.

Experimental Protocol 2: Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol outlines a modern approach for the synthesis of δ -sultones (which share the 1,2-**oxathiolane** 2,2-dioxide core) via a rhodium-catalyzed C-H insertion reaction, starting from a diazo sulfonate precursor.^{[3][4]}

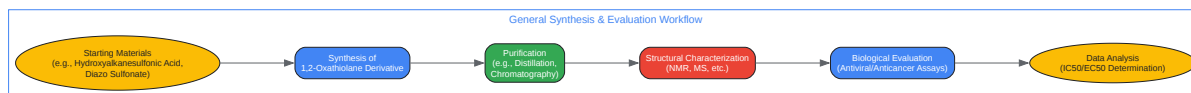
Materials:

- Diazo sulfonate precursor
- Bis[rhodium($\alpha,\alpha,\alpha',\alpha'$ -tetramethyl-1,3-benzenedipropionic acid)] [Rh₂(esp)₂] (2 mol %)
- Anhydrous solvent (e.g., methylene chloride)
- Standard glassware for inert atmosphere reactions

Procedure:

- Dissolve the diazo sulfonate precursor in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
- Add the rhodium catalyst (2 mol %) to the solution.
- For reactions involving slow addition, prepare a solution of the diazo sulfonate and add it dropwise to a solution of the catalyst over several hours at room temperature.
- After the addition is complete, continue stirring the reaction mixture at room temperature for an extended period (e.g., 10 hours) to ensure complete cyclization.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

- Upon completion, quench the reaction and purify the resulting sultone using column chromatography.



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Caption: General experimental workflow for the synthesis and evaluation of 1,2-**oxathiolane** derivatives.

Biological Activity of 1,2-Oxathiolane Derivatives

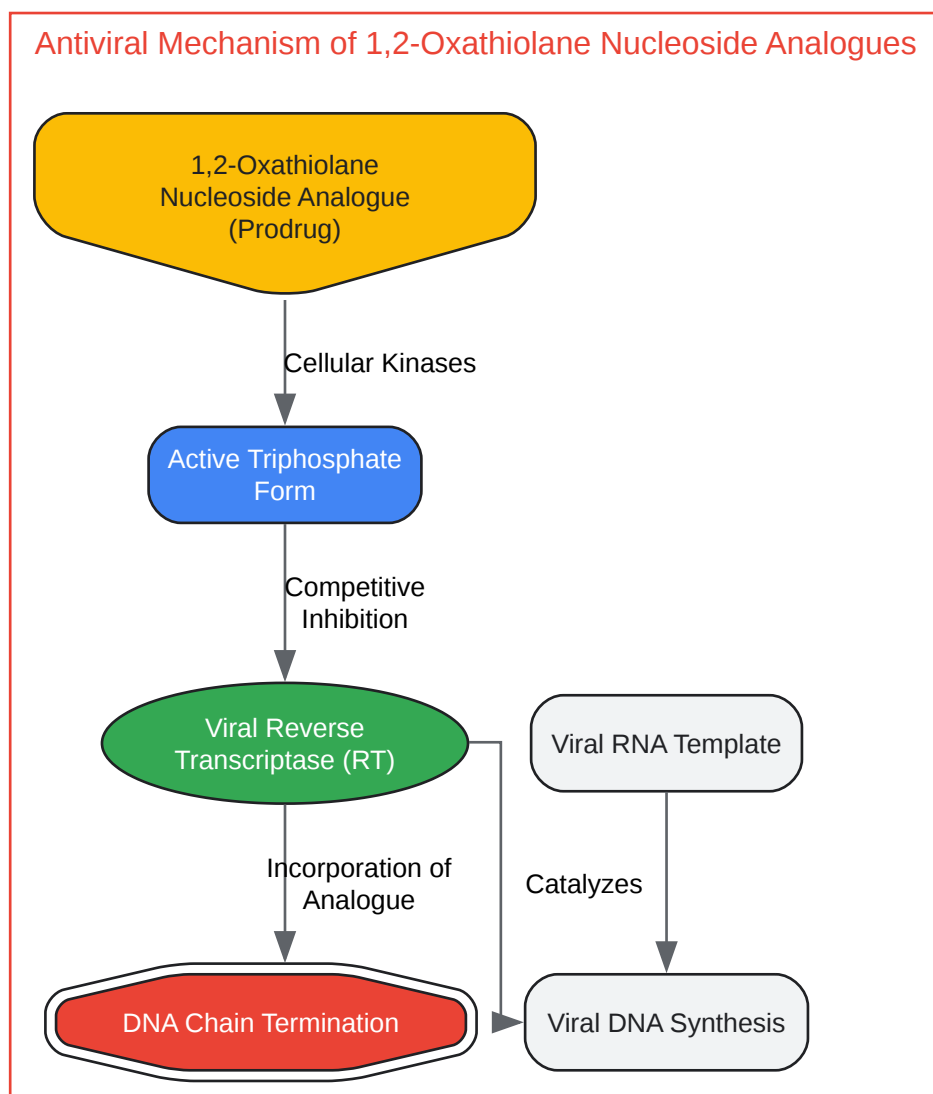
Antiviral Activity

Certain 1,2-**oxathiolane** nucleoside analogues have demonstrated significant activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). The mechanism of action for these compounds typically involves the inhibition of viral reverse transcriptase, leading to DNA chain termination.

Table 1: Antiviral Activity of 1,2-**Oxathiolane** Nucleoside Analogues

Compound	Virus	Assay Cell Line	EC ₅₀ (μM)	Reference
(±)-BCH-189	HIV-1	MT-4	0.73 (mean)	[5]
Pyrimidine analogue 90	HIV-1	0.28	[5]	
Pyrimidine analogue 91	HIV-1	2.8	[5]	
Cytosine analogue	HIV	Potent Activity	[6]	
5-Fluorocytosine analogue	HIV	Potent Activity	[6]	
Cytosine analogue	HBV	Potent Activity	[6]	
5-Fluorocytosine analogue	HBV	Potent Activity	[6]	

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.



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Caption: Mechanism of action for antiviral 1,2-**oxathiolane** nucleoside analogues.

Anticancer Activity

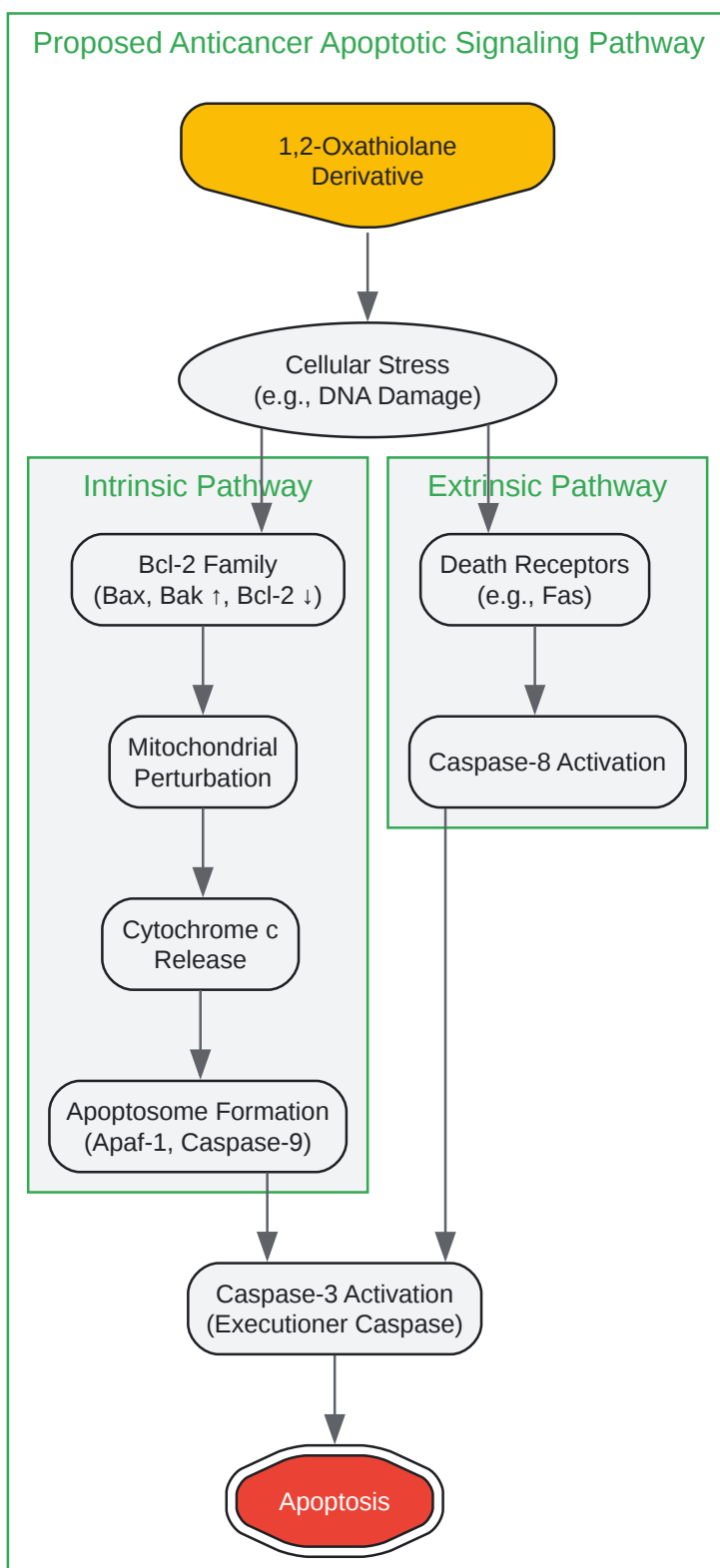
Derivatives of the 1,2-**oxathiolane** scaffold have also been investigated for their potential as anticancer agents. The primary mechanism of action appears to be the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity of 1,2,4-Oxadiazole Derivatives (as examples of related heterocycles)

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
1,2,4-Oxadiazole 7i	DU145 (Prostate)	9.3	[7]
1,3,4-Thiadiazole 16	MDA-MB-231 (Breast)	9.2	[7]
OX27	Colon Cancer	6.0	[8]

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The induction of apoptosis by these compounds is thought to proceed through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of programmed cell death.



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Caption: Proposed apoptotic signaling pathways induced by 1,2-**oxathiolane** derivatives in cancer cells.

Conclusion

This preliminary investigation highlights the synthetic accessibility and significant biological potential of 1,2-**oxathiolane** derivatives. The provided experimental frameworks offer a starting point for the synthesis of novel analogues. The quantitative biological data underscore the promise of these compounds as antiviral and anticancer agents. Further research, including the optimization of synthetic routes to improve yields and stereoselectivity, detailed structure-activity relationship (SAR) studies, and in-depth elucidation of their mechanisms of action, is warranted to fully exploit the therapeutic potential of this versatile heterocyclic scaffold. The signaling pathway diagrams presented herein provide a conceptual framework for understanding their biological effects and for guiding future drug design and development efforts.

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